1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Excitatory Amino Acid Transporter 1 EAAT1 Glutamate Reuptake Inhibition

This imidazole-4-carboxylic acid derivative is a nanomolar inhibitor of excitatory amino acid transporters EAAT1 (IC50 6.20 nM) and EAAT2 (IC50 17 nM), delivering >1000-fold potency improvement over DL-TBOA. The unique tert-butylamino oxoethyl substituent minimizes solvent interference in high-throughput screening and enables reliable SAR campaigns. Procure authenticated CAS 1696857-56-3 to avoid cross-contamination with inactive isomers and ensure reproducible transporter studies in CNS research.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 1696857-56-3
Cat. No. B1474849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
CAS1696857-56-3
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN1C=C(N=C1)C(=O)O
InChIInChI=1S/C10H15N3O3/c1-10(2,3)12-8(14)5-13-4-7(9(15)16)11-6-13/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16)
InChIKeyPVAWGTJCBIBVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(tert-Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid (CAS 1696857-56-3): Compound Profile and Procurement Context


1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid (CAS 1696857-56-3) is a synthetic imidazole-4-carboxylic acid derivative with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol [1]. It belongs to the imidazolyl carboxylic acid class and is primarily investigated as a ligand for excitatory amino acid transporters (EAATs), with reported inhibitory activity in the nanomolar range [2]. The compound features a tert-butylamino oxoethyl substituent at the N1 position of the imidazole ring, distinguishing it from other imidazole-4-carboxylic acid analogs used in medicinal chemistry and biochemical probe development.

Why Generic Imidazole-4-Carboxylic Acid Derivatives Cannot Replace 1-(2-(tert-Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid


Imidazole-4-carboxylic acid derivatives are a structurally diverse class with highly variable biological activities depending on N1-substitution patterns. Compounds sharing the same molecular formula (C10H15N3O3), such as Ingavirin (CAS 219694-63-0, an antiviral agent) and 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid (CAS 219694-91-4, a PI3K inhibitor), exhibit entirely distinct target profiles and potency ranges [1]. The tert-butylamino oxoethyl substituent on the target compound confers a unique hydrogen-bonding capacity and steric profile that dictates its specific interaction with EAAT transporter binding pockets, which cannot be replicated by simple alkyl-chain or unsubstituted imidazole analogs. Substitution without rigorous biological validation risks selecting a compound with irrelevant pharmacology or orders-of-magnitude weaker target engagement.

Quantitative Differentiation Evidence: 1-(2-(tert-Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid vs. Closest Analogs


EAAT1 Inhibitory Potency: ~11,000-Fold Improvement Over DL-TBOA

The target compound demonstrates an IC50 of 6.20 nM against human EAAT1 expressed in HEK293 cells, as measured by [3H]-D-Asp uptake inhibition [1]. In contrast, the classical EAAT inhibitor DL-TBOA (DL-threo-β-benzyloxyaspartate, CAS 205309-81-5) exhibits an IC50 of 70,000 nM (70 μM) against the same transporter under comparable assay conditions . This represents an approximately 11,290-fold improvement in inhibitory potency for the target compound. Note: This is a cross-study comparison; data are from independent assays rather than a single head-to-head experiment.

Excitatory Amino Acid Transporter 1 EAAT1 Glutamate Reuptake Inhibition Neuropharmacology

EAAT2 Inhibitory Potency: ~350-Fold Improvement Over DL-TBOA

Against human EAAT2 expressed in HEK293 cells, the target compound shows an IC50 of 17 nM [1]. DL-TBOA, the reference EAAT inhibitor, displays an IC50 of 6,000 nM (6 μM) for EAAT2 . This corresponds to an approximately 353-fold potency advantage. Although the differential is less dramatic than for EAAT1, the 17 nM potency still places the compound in a therapeutically attractive range for probe development. Note: Cross-study comparison; not derived from a single head-to-head experiment.

Excitatory Amino Acid Transporter 2 EAAT2 GLT-1 Glutamate Homeostasis

Structural Class Differentiation: Imidazole Scaffold vs. Aspartate-Based EAAT Inhibitors

The target compound is built on an imidazole-4-carboxylic acid core with an N1-tert-butylamino oxoethyl substituent [1]. This chemotype is structurally unrelated to the aspartate-based EAAT inhibitors such as DL-TBOA and TFB-TBOA, which are amino acid analogs [2]. Scaffold hopping from amino acid derivatives to imidazole-based inhibitors offers potential advantages in metabolic stability, blood-brain barrier penetration, and patentability, though direct experimental evidence for these specific advantages in this compound remains to be published. This class-level inference must be verified through prospective studies.

Scaffold Hopping EAAT Inhibitor Chemotypes Imidazole Derivatives Medicinal Chemistry

Molecular Formula Isomer Differentiation: C10H15N3O3 Isomers Exhibit Distinct Pharmacology

The target compound (C10H15N3O3, MW 225.24) shares its molecular formula with at least two other commercially available compounds: Ingavirin (CAS 219694-63-0), an antiviral agent with reported activity against influenza and parainfluenza viruses , and 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid (CAS 219694-91-4), which has been investigated as a PI3K inhibitor . Despite identical molecular formulas, these isomers target entirely different biological pathways. This underscores the critical importance of verifying structural identity (by NMR, LC-MS, or CAS confirmation) rather than relying solely on molecular formula or nominal compound class for procurement decisions.

Isomer Selectivity Imidazole Regioisomers Target Selectivity Chemical Procurement

Recommended Application Scenarios for 1-(2-(tert-Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid Based on Quantitative Evidence


High-Sensitivity EAAT1 Pharmacological Studies in Recombinant Cell Systems

The 6.20 nM IC50 against EAAT1 positions this compound as a high-potency pharmacological tool for studying EAAT1-mediated glutamate transport in recombinant HEK293 or CHO cell systems [1]. Its nanomolar potency allows complete transporter inhibition at concentrations three orders of magnitude lower than those required for DL-TBOA, minimizing solvent (e.g., DMSO) exposure and reducing non-specific membrane effects. This is particularly advantageous in high-throughput screening formats where compound solubility and vehicle toxicity are limiting factors.

EAAT2-Selective Probe Development and SAR Expansion

With an IC50 of 17 nM against EAAT2, the compound serves as a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing EAAT2 selectivity [1]. The imidazole core permits systematic modifications at the C2 position, the carboxylic acid, and the tert-butyl group, offering a broader chemical space for derivative synthesis than aspartate-based scaffolds [2]. This makes it suitable for medicinal chemistry groups seeking novel EAAT2-selective leads for neurological indications.

Isomeric Identity Verification and Analytical Reference Standard Procurement

Given the existence of at least two other C10H15N3O3 isomers with distinct pharmacological profiles (antiviral Ingavirin and the PI3K-related 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid), this compound can serve as an analytical reference standard for LC-MS or NMR-based identity confirmation in quality control workflows [1]. Laboratories procuring imidazole-carboxylic acid derivatives for EAAT research should use authenticated samples of this specific CAS number to ensure experimental reproducibility and avoid cross-contamination with inactive isomers.

Neuroscience Research on Glutamate Transporter Physiology and Excitotoxicity

EAAT1 and EAAT2 are critical regulators of extracellular glutamate in the CNS, and their dysfunction is implicated in epilepsy, ischemic stroke, ALS, and Alzheimer's disease [1]. The compound's combined nanomolar potency at both transporters makes it a candidate pharmacological tool for acute inhibition studies in brain slice electrophysiology or primary astrocyte cultures, where rapid and complete transporter blockade is desired to probe the role of glial glutamate uptake in synaptic transmission and excitotoxic cascades.

Quote Request

Request a Quote for 1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.